1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Asymmetric Catalysis Enantioselective Epoxidation Triazole Antifungal Intermediate Synthesis

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, commonly known as Efinaconazole (2S,3R) Epoxide (CAS 135270-07-4), is a defined stereoisomer of the key epoxytriazole intermediate in the synthesis of the topical antifungal agent efinaconazole. This compound possesses the (2S,3R) absolute configuration at the oxirane ring, distinguishing it from its (2R,3S), (2S,3S), and (2R,3R) diastereomers.

Molecular Formula C12H11F2N3O
Molecular Weight 251.24
CAS No. 135270-07-4
Cat. No. B601462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
CAS135270-07-4
Molecular FormulaC12H11F2N3O
Molecular Weight251.24
Structural Identifiers
SMILESCC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Efinaconazole (2S,3R) Epoxide CAS 135270-07-4: Procurement-Grade Chiral Intermediate for Triazole Antifungal Synthesis & Impurity Reference Standards


1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, commonly known as Efinaconazole (2S,3R) Epoxide (CAS 135270-07-4), is a defined stereoisomer of the key epoxytriazole intermediate in the synthesis of the topical antifungal agent efinaconazole. This compound possesses the (2S,3R) absolute configuration at the oxirane ring, distinguishing it from its (2R,3S), (2S,3S), and (2R,3R) diastereomers [1]. It is a crystalline solid with the molecular formula C₁₂H₁₁F₂N₃O and a molecular weight of 251.23 g/mol. As a precisely characterized chiral building block, it serves dual strategic purposes: as a synthetic intermediate for constructing the vicinal stereocenters of efinaconazole and as a regulatory impurity reference standard (Efinaconazole Related Impurity 4) for Abbreviated New Drug Application (ANDA) submissions [2]. Its procurement value derives from its defined stereochemistry and regulatory traceability, which generic or racemic epoxide mixtures cannot fulfill.

Why Generic Epoxytriazole Substitution Fails: Stereochemical Purity and Regulatory Traceability as Critical Selection Criteria for CAS 135270-07-4


The four diastereomers of the efinaconazole epoxide intermediate are not interchangeable. Efinaconazole's approved active pharmaceutical ingredient (API) is the (2R,3R)-enantiomer, and its synthesis proceeds through stereospecific ring-opening of an optically pure epoxide precursor [1]. The use of the incorrect epoxide diastereomer, such as the (2R,3S)-epoxide (CAS 127000-90-2), leads to the formation of enantiomeric efinaconazole (the (2S,3R)-enantiomer), which is not the approved API and may have different antifungal potency . Similarly, racemic or diastereomeric mixtures of the epoxide generate multiple efinaconazole stereoisomers that are difficult to separate and increase the impurity burden. For regulatory submissions, the (2S,3R)-epoxide is specifically designated as Efinaconazole Impurity 4 (or Impurity 7) and must be available as a fully characterized single-stereoisomer reference standard to validate HPLC and LC-MS/MS methods for API purity testing [2]. Procurement of a generic 'epoxytriazole intermediate' without stereochemical specification introduces significant risk of failed analytical method validation and regulatory rejection.

Quantitative Differentiation Evidence for Efinaconazole (2S,3R) Epoxide (CAS 135270-07-4) vs. Comparator Epoxides


Enantioselective Epoxidation Yield and Enantiomeric Excess: (2S,3R)-Epoxide via Chiral N,N′-Dioxide/Sc(III) Catalysis vs. Non-Stereocontrolled Epoxidation

The (2S,3R)-configured epoxide is directly accessible through a highly enantioselective catalytic epoxidation of α-substituted vinyl ketones using a chiral N,N′-dioxide/Sc(III) complex with 35% aqueous H₂O₂ as the terminal oxidant. This method delivers the key epoxide intermediate with up to 99% enantiomeric excess (ee) and high chemical yields under mild conditions, enabling the direct construction of the required vicinal stereocenters in a single step [1]. In contrast, non-stereocontrolled epoxidation methods (e.g., Corey-Chaykovsky epoxidation employed in alternative efinaconazole routes) yield racemic or diastereomeric mixtures of epoxides that necessitate additional chiral resolution steps, incurring material losses and reducing overall process efficiency [2]. When this optically enriched epoxide is employed in the subsequent ring-opening amination with 4-methylenepiperidine, the downstream efinaconazole can be obtained with an overall yield of up to 84% from the epoxytriazole intermediate, compared to yields not exceeding 54% when using less stereochemically defined epoxide precursors [3].

Asymmetric Catalysis Enantioselective Epoxidation Triazole Antifungal Intermediate Synthesis

Chiral Purity Specification as a Single-Isomer Reference Standard: (2S,3R)-Epoxide ≥95% HPLC Purity vs. Generic Epoxytriazole Intermediates

The (2S,3R)-epoxide is commercially supplied as a fully characterized single-stereoisomer reference standard with a minimum HPLC purity specification of 95% [1]. This level of purity is documented by a comprehensive Certificate of Analysis (COA) including HPLC, ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) data, ensuring traceability to pharmacopeial standards (USP or EP) [2]. In contrast, generic epoxytriazole intermediates procured from non-specialist chemical suppliers often lack stereochemical characterization, may contain variable amounts of other diastereomers (e.g., the (2S,3S)-epoxide, CAS 135270-10-9; or the (2R,3R)-epoxide, CAS 135270-13-2), and are not accompanied by regulatory-grade analytical documentation . The absence of defined stereochemical purity in generic intermediates can result in undetected diastereomeric impurities that co-elute under achiral HPLC conditions, compromising the accuracy of downstream efinaconazole purity assessment.

Pharmaceutical Reference Standards Chiral Purity HPLC Method Validation

Regulatory Designation as a Specified Impurity Standard for ANDA Submissions: Efinaconazole Impurity 4/7 vs. Undesignated Epoxide Intermediates

The (2S,3R)-epoxide (CAS 135270-07-4) is formally designated as Efinaconazole Related Impurity 4 and Efinaconazole Impurity 7 in pharmaceutical impurity catalogues and is specifically listed as an index impurity in patent literature describing efinaconazole production and purification methods [1]. A patent by Dipharma Francis S.r.l. (US 2019/0292166 A1) explicitly identifies specific epoxide-related impurities as indices for monitoring efinaconazole purity by HPLC, and the (2S,3R)-epoxide is among the critical markers [2]. Validated LC-MS/MS methods for efinaconazole impurity profiling have been developed with a linear calibration range of 0.5–30 μg/mL, capable of detecting and quantifying epoxide-related impurities formed during forced degradation studies; efinaconazole was shown to be susceptible to oxidative degradation when exposed to 3% aqueous H₂O₂, generating epoxide-related degradation products that require reference standard identification [3]. In contrast, generic epoxytriazole intermediates not designated as official impurity reference standards lack this regulatory recognition and cannot be used to establish system suitability or impurity identification in regulatory filings.

Pharmaceutical Impurity Profiling ANDA Regulatory Submission Efinaconazole Quality Control

Structural Specificity for CYP51 Binding: 2,4-Difluorophenyl Pharmacophore in (2S,3R)-Epoxide vs. 2-Chlorophenyl-4-fluorophenyl Epoxiconazole Scaffold

The (2S,3R)-epoxide contains the identical 2,4-difluorophenyl pharmacophore that is critical for the antifungal activity of efinaconazole. Molecular docking studies of triazole antifungals against Candida albicans CYP51 have demonstrated that the difluorophenyl group occupies the S3 subsite of the enzyme, with the 2-fluorine atom forming specific hydrogen bonds with Gly307, while the triazole ring coordinates to the heme iron [1]. This binding architecture is directly preserved in the (2S,3R)-epoxide scaffold. In contrast, epoxiconazole (CAS 135319-73-2), a broad-spectrum agricultural triazole fungicide, features a 2-chlorophenyl-4-fluorophenyl substitution pattern that is structurally distinct from the 2,4-difluorophenyl motif of efinaconazole-related compounds . While epoxiconazole shares the epoxytriazole core, its different aryl substitution results in altered CYP51 binding kinetics and antifungal spectrum—epoxiconazole is optimized for phytopathogenic fungi (Ascomycetes, Basidiomycetes, Deuteromycetes) at agricultural application rates of 125 g/ha, whereas the efinaconazole (2S,3R)-epoxide scaffold is tailored for human dermatophyte targets [2].

CYP51 Inhibition Structure-Activity Relationship Triazole Antifungal Pharmacophore

Synthetic Versatility as a Common Intermediate for Multiple Triazole Antifungals: Efinaconazole and Ravuconazole vs. Single-Compound Intermediates

The (2S,3R)-configured epoxytriazole bearing the 2,4-difluorophenyl group serves as a versatile advanced intermediate that can be divergently elaborated into multiple triazole antifungal agents through regioselective epoxide ring-opening with different amine nucleophiles. The same enantioselective epoxidation strategy that produces this intermediate has been successfully applied to the synthesis of both efinaconazole (via ring-opening with 4-methylenepiperidine) and ravuconazole [1]. This contrasts with compound-specific intermediates that are functionalized for a single target molecule and lack this divergent potential. Furthermore, the (2R,3S)-epoxide (CAS 127000-90-2)—the enantiomer of the present compound—is also a commercially available intermediate but leads specifically to the (2S,3R)-enantiomer of efinaconazole, which is not the approved API; the approved (2R,3R)-efinaconazole API is derived from the appropriate epoxide diastereomer . This stereochemical relationship underscores that the choice of epoxide diastereomer dictates the stereochemistry of the final drug substance, making procurement of the correct stereoisomer a critical decision point in synthetic route design.

Divergent Synthesis Triazole Antifungal Library Epoxide Ring-Opening Diversification

Optimal Procurement Application Scenarios for Efinaconazole (2S,3R) Epoxide (CAS 135270-07-4)


ANDA Method Development and Validation for Generic Efinaconazole: Impurity Reference Standard Procurement

Pharmaceutical quality control laboratories preparing ANDA submissions for generic efinaconazole topical solution (10% Jublia® equivalent) require the (2S,3R)-epoxide as a specified impurity reference standard (Efinaconazole Impurity 4/7). This compound is essential for HPLC system suitability testing, establishing relative response factors, and quantifying epoxide-related impurities in API and finished drug product per ICH Q3A/Q3B guidelines. The validated LC-MS/MS method with a linear range of 0.5–30 μg/mL, as developed by Govindarajan et al., demonstrates the analytical framework into which this reference standard is integrated for forced degradation and stability studies [1]. Procurement of the certified single-isomer standard with full COA documentation ensures compliance with regulatory expectations for impurity profiling.

Enantioselective Process Chemistry: Pre-Formed Chiral Epoxide Intermediate for High-Yield Efinaconazole Manufacturing

For contract manufacturing organizations (CMOs) and generic API manufacturers scaling up efinaconazole production, procurement of the enantiomerically enriched (2S,3R)-epoxide eliminates the need for in-house development, validation, and operation of a catalytic asymmetric epoxidation step. The improved ring-opening process using the optically pure epoxide with 4-methylenepiperidine hydrochloride and DIPEA in acetonitrile has been demonstrated to yield efinaconazole at approximately 84% from the epoxide intermediate, compared with ≤54% in the original EP0698606 process [2]. This 30+ percentage-point yield improvement directly translates to reduced cost of goods (COGS) and lower waste generation in commercial manufacturing.

Dermatophyte Antifungal Drug Discovery: Chiral Scaffold for Structure-Activity Relationship Studies

Medicinal chemistry groups developing novel triazole antifungals targeting dermatophytes (Trichophyton rubrum, Trichophyton mentagrophytes) can employ the (2S,3R)-epoxide as a key intermediate for synthesizing focused libraries of efinaconazole analogs. The 2,4-difluorophenyl pharmacophore is essential for CYP51 binding, with the 2-fluorine atom forming a specific hydrogen bond with Gly307 in the fungal enzyme active site as demonstrated by molecular docking studies [3]. By starting from this pre-formed chiral epoxide, researchers can explore diversification at the amine coupling step without re-optimizing the enantioselective epoxidation, significantly accelerating SAR exploration. The versatility of this intermediate is evidenced by its successful application in the synthesis of both efinaconazole and ravuconazole [4].

Forced Degradation and Stability-Indicating Method Development: Oxidative Stress Product Identification

Stability testing laboratories conducting ICH Q1A(R2) stress studies on efinaconazole drug substance need the (2S,3R)-epoxide as an authenticated reference material for identifying oxidative degradation products. Efinaconazole has been demonstrated to be susceptible to oxidation when exposed to 3% aqueous hydrogen peroxide solution, generating epoxide-related degradation products [1]. Having the authentic (2S,3R)-epoxide reference standard enables definitive peak identification in HPLC chromatograms of stressed samples, supporting the development of stability-indicating methods and the establishment of degradation pathways for regulatory submission. This application is particularly important given that oxidative degradation is a primary stability concern for efinaconazole, while the drug substance remains stable under hydrolytic, photolytic, and thermal stress conditions [1].

Quote Request

Request a Quote for 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.